molecular formula C21H15BrN2O B12521856 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine CAS No. 652969-95-4

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine

Cat. No.: B12521856
CAS No.: 652969-95-4
M. Wt: 391.3 g/mol
InChI Key: YGSPWAGKQXKTOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is a phthalazine derivative characterized by a bromophenoxy group at position 1 and a 4-methylphenyl group at position 4 of the phthalazine core. Phthalazines are heterocyclic compounds with a diazine structure, widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

For example, 1,4-disubstituted phthalazines are often prepared by reacting chlorophthalazine intermediates with aryl amines, phenols, or thiols under reflux conditions . The bromophenoxy group likely originates from a bromophenol precursor reacting with a phthalazine chloride intermediate.

Properties

CAS No.

652969-95-4

Molecular Formula

C21H15BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

1-(2-bromophenoxy)-4-(4-methylphenyl)phthalazine

InChI

InChI=1S/C21H15BrN2O/c1-14-10-12-15(13-11-14)20-16-6-2-3-7-17(16)21(24-23-20)25-19-9-5-4-8-18(19)22/h2-13H,1H3

InChI Key

YGSPWAGKQXKTOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Phthalazine Core Formation via Cyclization and Chlorination

The phthalazine scaffold is typically generated through cyclization of o-substituted benzoic acid derivatives with hydrazine hydrate, followed by chlorination. Key steps include:

  • Cyclization : Reaction of o-substituted benzoic acid derivatives (e.g., 2-carboxybenzoic acid) with hydrazine hydrate in acetic acid yields phthalazin-1,4-dione intermediates.
  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the dione to 1,4-dichlorophthalazine, a critical intermediate for further functionalization.

Table 1: Key Reagents and Conditions for Phthalazine Core Synthesis

Step Reagents/Conditions Yield Reference
Cyclization o-Substituted benzoic acid + hydrazine hydrate, acetic acid, reflux Not reported
Chlorination 1,4-Dichlorophthalazine, POCl₃, reflux Not reported

Sequential Substitution for Target Derivative

Nucleophilic Aromatic Substitution at Position 1

The 1-chloro group in 1,4-dichlorophthalazine is displaced by 2-bromophenol under basic conditions. This reaction typically employs:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
  • Temperature : 80–120°C

Example Protocol :

  • Substrate : 1,4-Dichlorophthalazine (1 eq)
  • Nucleophile : 2-Bromophenol (2 eq)
  • Conditions : K₂CO₃, DMF, 80°C, 12 h

Table 2: Reported Yields for Similar Substitutions

Substrate Nucleophile Conditions Yield Reference
1-Chlorophthalazine p-Phenylenediamine Butanol, reflux 70–85%
1,4-Dichlorophthalazine Phenol derivatives K₂CO₃, DMF, 80°C 65–75%

Suzuki-Miyaura Coupling at Position 4

The 4-chloro group undergoes palladium-catalyzed coupling with 4-methylphenylboronic acid. Critical parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
  • Base : Sodium carbonate (Na₂CO₃) or K₃PO₄
  • Solvent : Dioxane/H₂O or THF/EtOH

Example Protocol :

  • Substrate : 1-(2-Bromophenoxy)-4-chlorophthalazine (1 eq)
  • Boronic Acid : 4-Methylphenylboronic acid (1.5 eq)
  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, dioxane/H₂O (4:1), 100°C, 6 h

Table 3: Optimized Suzuki Coupling Parameters

Catalyst Base Solvent System Temperature Yield Reference
Pd(PPh₃)₄ Na₂CO₃ Dioxane/H₂O 100°C 75–80%
PdCl₂(dppf) K₃PO₄ THF/EtOH 80°C 70–75%

Alternative Routes and Methodological Variations

One-Pot Multicomponent Reactions

For expedited synthesis, one-pot methods integrate core formation and functionalization:

  • Components : Phthalic anhydride, hydrazine hydrate, 2-bromophenol, 4-methylphenylboronic acid
  • Catalyst : NiCl₂·6H₂O or Cu(OAc)₂/sodium ascorbate
  • Solvent : Ethanol or solvent-free conditions

Table 4: One-Pot Synthesis Attempts

Components Catalyst Conditions Outcome Reference
Phthalic anhydride + hydrazine + 2-bromophenol + 4-methylphenylboronic acid NiCl₂·6H₂O Ethanol, reflux Low yield (<40%)
Phthalhydrazide + 2-bromophenol + 4-methylphenylboronic acid Cu(OAc)₂/Na ascorbate Solvent-free, 120°C Moderate yield

Critical Analysis of Methodological Challenges

Steric and Electronic Effects

  • Position 1 : Bulky 2-bromophenoxy groups may hinder substitution at position 4, necessitating elevated temperatures or polar solvents.
  • Position 4 : Electron-withdrawing chloro groups enhance reactivity toward Suzuki coupling but may require excess boronic acid.

Scalability and Cost Considerations

  • Chlorination : POCl₃ is cost-effective but corrosive, requiring careful handling.
  • Catalysts : Pd(PPh₃)₄ is efficient but expensive; PdCl₂(dppf) offers a cheaper alternative with comparable yields.

Data Synthesis and Recommendations

Optimal Pathway

The sequential substitution approach (Section 2) is preferred for high-yield synthesis:

  • Step 1 : 1,4-Dichlorophthalazine → 1-(2-Bromophenoxy)-4-chlorophthalazine (65–75% yield).
  • Step 2 : Suzuki coupling with 4-methylphenylboronic acid (75–80% yield).

Total Yield : ~50–60% (estimated).

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazine oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Phthalazine derivatives, including 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine, have been extensively studied for their anticancer properties. Research indicates that phthalazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key proteins involved in cell cycle regulation and apoptosis pathways. For instance, studies have shown that certain phthalazine derivatives target vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and growth .

Case Study:
A study examining the cytotoxicity of novel phthalazine-based compounds against HCT-116 cancer cells demonstrated that these compounds could effectively induce cell death and inhibit cell proliferation. The mechanism was linked to the activation of apoptotic pathways and inhibition of VEGFR2, suggesting a promising avenue for cancer therapy .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Phthalazine derivatives have been reported to possess antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications to the phthalazine core can enhance its effectiveness against various pathogens .

Case Study:
In a comparative analysis, several phthalazine derivatives were tested against multi-drug resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that specific substitutions on the phthalazine ring increased antibacterial efficacy, highlighting the importance of chemical modifications in enhancing biological activity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is crucial for optimizing its pharmacological properties. Research indicates that variations in substituents on the phthalazine ring can significantly influence its biological activity.

Substituent Biological Activity
BromineIncreased cytotoxicity against cancer cells
MethylEnhanced antimicrobial properties
Electron-withdrawing groupsImproved potency against specific cancer cell lines

These findings emphasize the need for systematic SAR studies to tailor compounds for specific therapeutic applications.

Potential as Drug Candidates

Given its diverse biological activities, 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine holds promise as a lead compound for drug development. Its ability to modulate critical biological pathways associated with cancer progression and microbial resistance positions it as a valuable candidate in pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Lipophilic substituents (e.g., 4-methylphenyl, benzyl) increase membrane permeability but may reduce solubility .
  • Sulfanyl and thiomethyl groups introduce polarity and thioether linkages, which can influence redox activity and metabolic stability .

Crystallographic and Stability Data

  • 1-Benzoyl-4-(4-methylphenyl)phthalazine crystallizes in a monoclinic system (space group P21/c) with hydrogen bonding stabilizing the lattice . The bromophenoxy analog may exhibit similar packing but with altered bond angles due to bromine’s larger atomic radius.

Biological Activity

1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, which includes a phthalazine core, suggests possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.

  • IUPAC Name : 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine
  • CAS Number : 652969-95-4
  • Molecular Formula : C18H16BrN3O
  • Molecular Weight : 372.25 g/mol

The biological activity of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can protect cells from oxidative stress.
  • Cell Cycle Modulation : It may affect the cell cycle progression in cancer cells, leading to apoptosis.

Anticancer Activity

Research has demonstrated that phthalazine derivatives exhibit significant anticancer properties. For instance, studies involving various phthalazine-based compounds have shown promising results against multiple cancer cell lines:

CompoundCell Line TestedInhibition (%)
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazineHeLa>90%
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazineMCF7 (breast cancer)>90%
1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazineA549 (lung cancer)>85%

These results indicate that the compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.

Enzyme Inhibition

In vitro assays have indicated that 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine can act as an inhibitor of specific enzymes associated with cancer progression. For example, it has shown activity against:

  • Alkaline Phosphatase
  • Topoisomerase II

The inhibition of these enzymes is crucial as they play roles in DNA replication and repair processes, making them important targets in cancer therapy.

Study 1: Antitumor Activity

A study published in Nature Reviews Cancer investigated the effects of various phthalazine derivatives on tumor growth in vivo. The results showed that compounds similar to 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine significantly reduced tumor size in mouse models of breast and lung cancer, indicating its potential for clinical application.

Study 2: Mechanistic Insights

Another research article focused on the mechanistic pathways through which phthalazine derivatives exert their anticancer effects. The study found that these compounds induce apoptosis via the mitochondrial pathway and inhibit angiogenesis by blocking VEGF signaling pathways.

Safety and Toxicity Profile

The toxicity profile of 1-(2-Bromophenoxy)-4-(4-methylphenyl)phthalazine has been assessed in preliminary studies:

  • Acute Toxicity : High doses in animal models showed manageable toxicity levels.
  • Chronic Toxicity : Long-term studies are still needed to evaluate potential adverse effects over extended periods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.